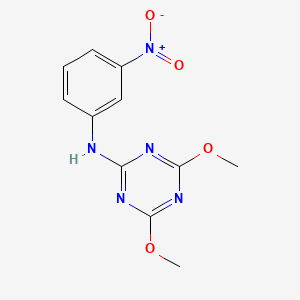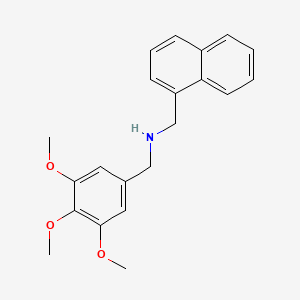
N-(3-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as CBR-2092, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a benzofuran derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.
Mecanismo De Acción
CBR-2092 acts as a selective antagonist for the dopamine D3 receptor, meaning that it binds to this receptor and prevents the binding of dopamine, a neurotransmitter that is involved in reward and motivation pathways in the brain. By blocking the activity of the dopamine D3 receptor, CBR-2092 has been shown to modulate the release of other neurotransmitters such as acetylcholine and glutamate, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
CBR-2092 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release and the regulation of neuronal activity in the brain. In animal studies, CBR-2092 has been shown to reduce drug-seeking behavior and to modulate the rewarding effects of drugs of abuse such as cocaine and methamphetamine. Additionally, CBR-2092 has been shown to have potential therapeutic effects in the treatment of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CBR-2092 in scientific research is its selectivity for the dopamine D3 receptor, which allows researchers to study the role of this receptor in various physiological processes. Additionally, CBR-2092 has been shown to have a relatively low toxicity profile, making it a safe tool for use in animal studies. However, one limitation of using CBR-2092 is its relatively low potency, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CBR-2092, including the development of more potent derivatives of this compound for use in animal studies and the exploration of its potential therapeutic effects in the treatment of various neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms by which CBR-2092 modulates neurotransmitter release and neuronal activity in the brain, which could lead to the development of new drugs for the treatment of addiction and other neuropsychiatric disorders.
Métodos De Síntesis
CBR-2092 can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylamine with 3-methyl-1-benzofuran-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Alternatively, CBR-2092 can be synthesized by the reaction of 3-chlorobenzylamine with 3-methyl-1-benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
CBR-2092 has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of G protein-coupled receptors (GPCRs) in the brain. GPCRs are a family of proteins that are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune function. CBR-2092 has been shown to selectively bind to a specific subtype of GPCR known as the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various physiological processes.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-11-14-7-2-3-8-15(14)21-16(11)17(20)19-10-12-5-4-6-13(18)9-12/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPZDIJNAFHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5803601.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)
![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)
![N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803641.png)

![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)


![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)

